

synonyms for Heptamethyldisilazane in scientific literature

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Compound of Interest

Compound Name: Heptamethyldisilazane

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Heptamethyldisilazane: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide explores the synonyms, properties, and applications of **Heptamethyldisilazane**, a versatile organosilicon compound. This document provides a comprehensive overview of its use in scientific literature, particularly in the realms of analytical chemistry and materials science.

Chemical Identity and Synonyms

Heptamethyldisilazane is an organosilicon compound with the chemical formula $C_7H_{21}NSi_2$. For clarity and consistency in scientific literature, it is crucial to recognize its various synonyms and identifiers. The most common of these are listed below.

Identifier Type	Identifier
IUPAC Name	N,N-Bis(trimethylsilyl)methanamine
CAS Registry Number	920-68-3[1][2]
EC Number	213-061-5
PubChem CID	70199[1]
MDL Number	MFCD00008262[1]

A comprehensive list of synonyms found in scientific literature and chemical databases includes:

- N,1,1,1-Tetramethyl-N-(trimethylsilyl)silanamine[2]
- Methylbis(trimethylsilyl)amine[2]
- N,N-Bis(trimethylsilyl)methylamine[1]
- HPMDS

Physicochemical Properties

Understanding the physical and chemical properties of **Heptamethyldisilazane** is essential for its proper handling, storage, and application in experimental settings.

Property	Value
Molecular Formula	C7H21NSi2
Molecular Weight	175.42 g/mol [1][2]
Appearance	Colorless clear liquid[1]
Boiling Point	144-147 °C[2]
Density	0.80 g/mL[1]
Refractive Index	n20/D 1.42[1]

Applications in Scientific Research

Heptamethyldisilazane is primarily utilized in two key areas of scientific research: as a silylating agent for gas chromatography-mass spectrometry (GC-MS) analysis and for the hydrophobic surface modification of materials.

Silylation Agent for Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, derivatization is a critical step for the analysis of non-volatile or thermally labile compounds that possess polar functional groups such as hydroxyl, carboxyl, and amine groups. Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group, increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

Heptamethyldisilazane serves as an effective silylating agent. The reaction involves the introduction of a trimethylsilyl group to the analyte, rendering it more volatile and less polar. This modification leads to improved chromatographic peak shape and enhanced detection.

The following is a general procedure for the derivatization of steroids using a silylating agent like **Heptamethyldisilazane**, adapted from common protocols for similar reagents. Researchers should optimize the reaction conditions for their specific analytes and instrumentation.

Materials:

- Steroid standard or sample extract
- **Heptamethyldisilazane**
- Anhydrous pyridine (or other suitable solvent)
- Reaction vials with screw caps
- Heating block or oven
- Vortex mixer
- Nitrogen gas supply for evaporation

Procedure:

- **Sample Preparation:** Accurately weigh or pipette the steroid sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
- **Reagent Addition:** Add 50 μL of anhydrous pyridine to the dried sample, followed by 100 μL of **Heptamethyldisilazane**.

- **Reaction:** Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-80°C for 1-2 hours.
- **Cooling:** Allow the vial to cool to room temperature.
- **Analysis:** The derivatized sample is now ready for injection into the GC-MS system.



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GC-MS analysis workflow for derivatized steroids.

Surface Modification

Heptamethyldisilazane is employed in materials science to modify the surfaces of various substrates, most notably silicon wafers. This treatment imparts a hydrophobic character to the surface by creating a thin layer of organosilicon molecules. A hydrophobic surface is crucial in many applications, including microelectronics fabrication to improve photoresist adhesion and in biomedical devices to control protein adsorption and cell adhesion.

The reaction of **Heptamethyldisilazane** with surface hydroxyl groups results in the formation of a covalently bonded methyl-terminated siloxane layer, which is responsible for the increased hydrophobicity.

The effectiveness of the hydrophobic treatment can be quantified by measuring the water contact angle on the substrate before and after modification. While specific data for **Heptamethyldisilazane** is not readily available in a comparative format, treatment of a silicon wafer with a similar silylating agent, hexamethyldisilazane (HMDS), provides a good indication of the expected outcome.

Substrate	Treatment	Typical Water Contact Angle
Silicon Wafer	Untreated (hydrophilic)	~10-40°
Silicon Wafer	After HMDS Treatment (hydrophobic)	~70-90°

This significant increase in the water contact angle demonstrates the successful transformation of the surface from hydrophilic to hydrophobic.

This protocol outlines the general steps for modifying a silicon wafer surface using a silylating agent like **Heptamethyldisilazane**.

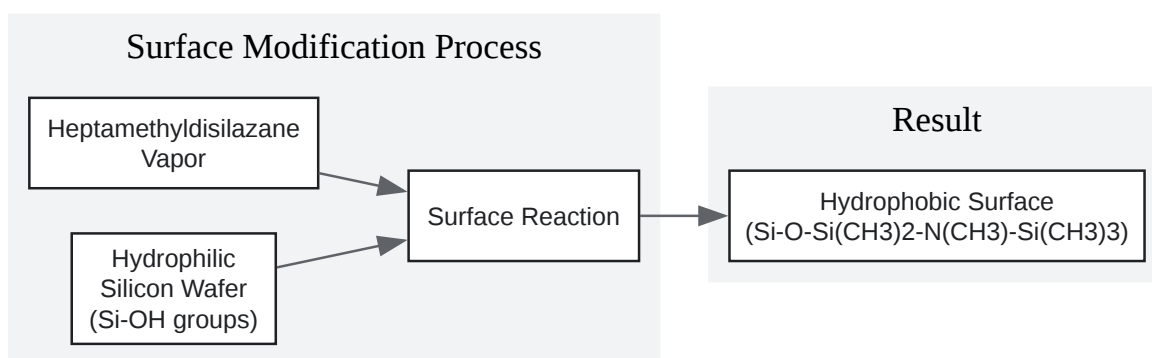
Materials:

- Silicon wafer
- **Heptamethyldisilazane**
- Desiccator or vacuum oven
- Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution) or another appropriate cleaning agent
- Deionized water
- Nitrogen gas supply

Procedure:

- **Wafer Cleaning:** Thoroughly clean the silicon wafer to remove any organic contaminants and to generate surface hydroxyl groups. A common method is immersion in Piranha solution for 10-15 minutes, followed by extensive rinsing with deionized water. Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
- **Drying:** Dry the cleaned wafer under a stream of nitrogen and then bake in an oven at 120-150°C for at least 30 minutes to remove any residual water.

- Vapor Phase Deposition: Place the hot, dry wafer in a desiccator or vacuum oven. Place a small, open container of **Heptamethyldisilazane** in the chamber, ensuring it does not touch the wafer.
- Reaction: Seal the chamber and allow the wafer to be exposed to the **Heptamethyldisilazane** vapor for several hours at room temperature, or for a shorter duration at a slightly elevated temperature (e.g., 60-80°C).
- Post-Treatment: Remove the wafer from the chamber and rinse with a non-polar solvent like hexane or toluene to remove any physisorbed silane.
- Curing: Bake the wafer at 110-120°C for 30-60 minutes to cure the silane layer.



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Surface modification of a silicon wafer.

Conclusion

Heptamethyldisilazane is a valuable and versatile reagent in scientific research, with well-established applications in analytical chemistry and materials science. Its ability to effectively silylate polar molecules makes it a key component in GC-MS workflows for the analysis of a wide range of compounds, including steroids. Furthermore, its utility in surface modification allows for the precise control of surface properties, which is critical in various technological fields. This guide provides a foundational understanding of **Heptamethyldisilazane** for researchers and professionals, enabling its effective and safe application in the laboratory.

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References

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